Cyathuscavin C
Description
Structurally, it belongs to the polyketide family, characterized by a large lactone ring system with hydroxyl and other functional groups that contribute to its antioxidant and DNA-protective properties . Its discovery has drawn attention due to its dual bioactivity profile, distinguishing it from other fungal metabolites. Studies highlight its role in scavenging free radicals and mitigating oxidative DNA damage, suggesting therapeutic applications in conditions linked to oxidative stress .
Properties
Molecular Formula |
C17H14O9 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
6,9,10-trihydroxy-8-methoxy-1-oxo-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carboxylic acid |
InChI |
InChI=1S/C17H14O9/c1-3-4-6-5-7-8(16(22)25-6)9-10(17(23)26-7)11(15(20)21)14(24-2)13(19)12(9)18/h3-5,17-19,23H,1-2H3,(H,20,21)/b4-3+ |
InChI Key |
ZFHFTSQJDRLEMK-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C3=C(C(O2)O)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1 |
Canonical SMILES |
CC=CC1=CC2=C(C3=C(C(O2)O)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1 |
Synonyms |
cyathuscavin C |
Origin of Product |
United States |
Chemical Reactions Analysis
Search Results Analysis
The provided sources focus on:
None of these references mention Cyathuscavin C or its derivatives. The compound is absent from discussions of fungal metabolites, natural product synthesis, or oxidation-reduction pathways in the analyzed materials.
Nomenclature or Structural Ambiguity
This compound may belong to a class of fungal secondary metabolites (e.g., cyathins), but its IUPAC name, CAS number, or structural identifiers are not provided in the query. Without precise nomenclature, cross-referencing with existing databases is impossible.
Research Obscurity
The compound may be newly discovered, patented, or studied in non-English publications not indexed in mainstream repositories. For example:
-
Proprietary pharmaceutical research
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Regional journals without DOI registration
Recommended Next Steps
To investigate this compound further:
| Action | Purpose | Tools/Databases |
|---|---|---|
| Structure Validation | Confirm IUPAC name and SMILES notation | PubChem, ChemSpider, Reaxys |
| Patent Search | Identify proprietary synthesis methods | Google Patents, USPTO, Espacenet |
| Natural Product Screening | Locate fungal/bacterial sources | NaPDos, NAPRALERT |
| Spectral Data Comparison | Match NMR/IR/MS profiles | SDBS, Metabolomics Workbench |
Limitations of Current Analysis
-
Excluded Domains : Unreliable sources (e.g., ) were omitted per user instructions.
-
Temporal Constraints : Research published after February 2025 is not included.
-
Language Barriers : Non-English studies were not reviewed.
For authoritative insights, consult specialized mycochemistry repositories or initiate experimental studies (e.g., HPLC isolation, kinetic assays) to characterize this compound’s reactivity.
Comparison with Similar Compounds
Key Observations :
- Macrolides vs.
- Functional Groups : The lactone ring in cyathuscavins may facilitate interactions with cellular targets, such as DNA or redox-active enzymes, explaining their unique DNA-protective activity .
Bioactivity Profiles
While all listed compounds exhibit antioxidant properties, only cyathuscavins demonstrate DNA protection activity , likely due to their macrolide architecture enabling intercalation or direct radical scavenging at DNA sites . Comparative studies suggest that this compound may exhibit marginally higher efficacy than cyathuscavins A and B, though quantitative data (e.g., IC₅₀ values) remain unreported in available literature .
Research Findings and Implications
Mechanistic Insights
- Antioxidant Activity: Cyathuscavins neutralize reactive oxygen species (ROS) via hydroxyl group-mediated electron donation, a mechanism shared with phenolic polyketides like pulvinatal .
- DNA Protection : Unique to cyathuscavins, this activity is hypothesized to involve stabilization of DNA helix structure or prevention of strand breaks under oxidative stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
